molecular formula C8H4Br2N2OS B10973424 (2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide

(2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide

Cat. No.: B10973424
M. Wt: 336.01 g/mol
InChI Key: FPUWPXKKKZLUCR-RJRFIUFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide is an organic compound that features a cyano group, a dibromothiophene moiety, and an enamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,5-dibromothiophene.

    Formation of the Enamide: The key step involves the formation of the enamide through a Knoevenagel condensation reaction. This reaction typically involves the reaction of 4,5-dibromothiophene-2-carbaldehyde with cyanoacetamide in the presence of a base such as piperidine or pyridine.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The dibromo groups on the thiophene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano and enamide functionalities.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiophenes, while cyclization reactions can yield complex heterocyclic structures.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Lacks the dibromo substitution, which can affect its reactivity and applications.

    (2Z)-2-cyano-3-(4-bromothiophen-2-yl)prop-2-enamide:

Uniqueness

The presence of two bromine atoms in (2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide makes it unique compared to its analogs

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C8H4Br2N2OS

Molecular Weight

336.01 g/mol

IUPAC Name

(Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C8H4Br2N2OS/c9-6-2-5(14-7(6)10)1-4(3-11)8(12)13/h1-2H,(H2,12,13)/b4-1-

InChI Key

FPUWPXKKKZLUCR-RJRFIUFISA-N

Isomeric SMILES

C1=C(SC(=C1Br)Br)/C=C(/C#N)\C(=O)N

Canonical SMILES

C1=C(SC(=C1Br)Br)C=C(C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.